molecular formula C4H4ClN3O3 B8710437 (2,4-Dioxoimidazolidin-1-yl)carbamic chloride CAS No. 64420-15-1

(2,4-Dioxoimidazolidin-1-yl)carbamic chloride

Cat. No.: B8710437
CAS No.: 64420-15-1
M. Wt: 177.54 g/mol
InChI Key: IMVDSNCSOJRHRN-UHFFFAOYSA-N
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Description

(2,4-Dioxoimidazolidin-1-yl)carbamic chloride is a chemical compound with the molecular formula C4H4ClN3O3 and a molecular weight of 177.55 g/mol . It is a heterocyclic compound that contains both imidazolidine and carbamic chloride functional groups. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dioxoimidazolidin-1-yl)carbamic chloride typically involves the reaction of imidazolidine derivatives with phosgene or other chlorinating agents under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and efficiency . The use of advanced purification techniques, such as recrystallization and chromatography, helps in obtaining the compound with high purity suitable for various applications.

Properties

CAS No.

64420-15-1

Molecular Formula

C4H4ClN3O3

Molecular Weight

177.54 g/mol

IUPAC Name

N-(2,4-dioxoimidazolidin-1-yl)carbamoyl chloride

InChI

InChI=1S/C4H4ClN3O3/c5-3(10)7-8-1-2(9)6-4(8)11/h1H2,(H,7,10)(H,6,9,11)

InChI Key

IMVDSNCSOJRHRN-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(=O)N1NC(=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

11.5 g. (0.1 mol.) of 1-amino-2,4-dioxoimidazolidine are thoroughly stirred into 150 ml. of absolute tetrahydrofuran. A solution of 15 g. (0.15 mol.) of phosgene in 25 ml. of absolute tetrahydrofuran is added dropwise at 0°-5° over 20 minutes. The mixture is then stirred for 3 hours at room temperature. An almost clear solution results. This is filtered and the solvent is evaporated in vacuum. The oily residue crystallizes on trituration with petroleum ether to obtain 1-(chlorocarbonylamino)-2,4-dioxoimidazolidine, yield 17.2 g., m.p. 126° (dec.).
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